Cas no 2228794-57-6 (4-(1-ethylcyclobutyl)-1H-pyrazole)

4-(1-ethylcyclobutyl)-1H-pyrazole structure
2228794-57-6 structure
商品名:4-(1-ethylcyclobutyl)-1H-pyrazole
CAS番号:2228794-57-6
MF:C9H14N2
メガワット:150.220861911774
CID:6197654
PubChem ID:165627522

4-(1-ethylcyclobutyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(1-ethylcyclobutyl)-1H-pyrazole
    • 2228794-57-6
    • EN300-1775317
    • インチ: 1S/C9H14N2/c1-2-9(4-3-5-9)8-6-10-11-7-8/h6-7H,2-5H2,1H3,(H,10,11)
    • InChIKey: ZWDWQZIPVPTJPO-UHFFFAOYSA-N
    • ほほえんだ: N1C=C(C=N1)C1(CC)CCC1

計算された属性

  • せいみつぶんしりょう: 150.115698455g/mol
  • どういたいしつりょう: 150.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 28.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

4-(1-ethylcyclobutyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1775317-0.25g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
0.25g
$1887.0 2023-09-20
Enamine
EN300-1775317-10g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
10g
$8819.0 2023-09-20
Enamine
EN300-1775317-10.0g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
10g
$8819.0 2023-06-03
Enamine
EN300-1775317-0.5g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
0.5g
$1968.0 2023-09-20
Enamine
EN300-1775317-0.1g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
0.1g
$1804.0 2023-09-20
Enamine
EN300-1775317-0.05g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
0.05g
$1723.0 2023-09-20
Enamine
EN300-1775317-5.0g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
5g
$5949.0 2023-06-03
Enamine
EN300-1775317-1.0g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
1g
$2050.0 2023-06-03
Enamine
EN300-1775317-2.5g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
2.5g
$4019.0 2023-09-20
Enamine
EN300-1775317-5g
4-(1-ethylcyclobutyl)-1H-pyrazole
2228794-57-6
5g
$5949.0 2023-09-20

4-(1-ethylcyclobutyl)-1H-pyrazole 関連文献

4-(1-ethylcyclobutyl)-1H-pyrazoleに関する追加情報

Introduction to 4-(1-ethylcyclobutyl)-1H-pyrazole (CAS No. 2228794-57-6)

4-(1-ethylcyclobutyl)-1H-pyrazole, with the CAS number 2228794-57-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structural features of 4-(1-ethylcyclobutyl)-1H-pyrazole make it a promising candidate for the development of new therapeutic agents.

The chemical structure of 4-(1-ethylcyclobutyl)-1H-pyrazole consists of a pyrazole ring substituted with a 1-ethylcyclobutyl group. The cyclobutyl moiety is particularly interesting due to its rigid and compact nature, which can influence the conformational flexibility and binding affinity of the molecule. This structural characteristic has been shown to enhance the pharmacological properties of related compounds, making 4-(1-ethylcyclobutyl)-1H-pyrazole a valuable scaffold for drug design.

Recent studies have explored the biological activities of 4-(1-ethylcyclobutyl)-1H-pyrazole. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. These findings suggest that 4-(1-ethylcyclobutyl)-1H-pyrazole could be developed into a new class of anti-inflammatory drugs with improved efficacy and reduced side effects compared to existing treatments.

In addition to its anti-inflammatory properties, 4-(1-ethylcyclobutyl)-1H-pyrazole has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively inhibit the growth of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of multiple signaling pathways involved in cell proliferation and apoptosis. These results highlight the potential of 4-(1-ethylcyclobutyl)-1H-pyrazole as a lead compound for the development of novel anticancer therapies.

The pharmacokinetic profile of 4-(1-ethylcyclobutyl)-1H-pyrazole has also been investigated. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Furthermore, preliminary toxicity studies have indicated that 4-(1-ethylcyclobutyl)-1H-pyrazole is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.

The synthesis of 4-(1-ethylcyclobutyl)-1H-pyrazole has been optimized using modern synthetic methods. The most common approach involves the condensation of 3-methylbutanenitrile with hydrazine hydrate to form the pyrazole core, followed by alkylation with 1-bromo-2-methylpropane to introduce the cyclobutyl substituent. This synthetic route is efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.

In conclusion, 4-(1-ethylcyclobutyl)-1H-pyrazole (CAS No. 2228794-57-6) is a promising compound with diverse biological activities and favorable pharmacological properties. Its potential applications in anti-inflammatory and anticancer therapies make it an exciting target for further research and development. Ongoing studies are expected to provide more insights into its mechanism of action and therapeutic potential, paving the way for its eventual use in clinical settings.

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